molecular formula C10H13BF3NO2S B596008 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256345-53-5

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid

Cat. No.: B596008
CAS No.: 1256345-53-5
M. Wt: 279.084
InChI Key: ROCAGVUKVGNBMZ-UHFFFAOYSA-N
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Description

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a pyridine ring substituted with butylthio and trifluoromethyl groups, along with a boronic acid moiety, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method includes the lithiation of 2-butylthio-5-trifluoromethylpyridine followed by reaction with a boron-containing reagent such as trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Its applications include:

    Chemistry: Synthesis of complex organic molecules and natural products.

    Biology: Development of boron-containing drugs and probes for biological studies.

    Medicine: Potential use in the synthesis of pharmaceuticals with boron-containing motifs.

    Industry: Production of advanced materials and agrochemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of butylthio and trifluoromethyl groups, which can impart distinct electronic and steric properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCAGVUKVGNBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681525
Record name [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-53-5
Record name Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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